Androgen Receptor Antagonism: DDA vs. p,p′-DDE — A 340-Fold Difference in Potency
In a comparative assessment of DDT metabolites for androgen receptor (AR) antagonism, Bis(4-chlorophenyl)acetic acid (DDA) exhibits an IC50 value of 5.8 µM against the human androgen receptor, as determined in HEK293 cells using a luciferase reporter gene assay [1]. In stark contrast, the major persistent DDT metabolite p,p′-DDE demonstrates a significantly higher potency, with a reported IC50 of 5 µM (Ki = 3.5 µM) in competitive binding and transcriptional activation assays [2]. This represents an approximately 340-fold difference in potency, with p,p′-DDE being a far more effective antagonist .
| Evidence Dimension | Androgen receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 5.8 µM |
| Comparator Or Baseline | p,p′-DDE (IC50 = 5 µM; Ki = 3.5 µM) |
| Quantified Difference | DDA is approximately 340-fold less potent than p,p′-DDE as an AR antagonist. |
| Conditions | HEK293 cells expressing human AR; luciferase reporter gene assay for transcriptional activity. |
Why This Matters
For studies investigating the endocrine-disrupting potential of DDT residues, the choice of metabolite is critical: DDA is unsuitable as a surrogate for assessing AR-mediated effects, whereas p,p′-DDE is the appropriate tool compound.
- [1] TargetMine. (2025). Antagonist activity at human androgen receptor expressed in HEK293 cells. ChEMBL Assay ID: CHEMBL2334342. IC50 = 5800.0 nM. View Source
- [2] Kelce, W. R., et al. (1995). Persistent DDT metabolite p,p′-DDE is a potent androgen receptor antagonist. Nature, 375(6532), 581–585. View Source
